molecular formula C21H19ClN2OS B11099956 [5-(2-Chlorophenyl)furan-2-yl](4-phenylpiperazin-1-yl)methanethione

[5-(2-Chlorophenyl)furan-2-yl](4-phenylpiperazin-1-yl)methanethione

Cat. No.: B11099956
M. Wt: 382.9 g/mol
InChI Key: WMMKHVPBVWECLX-UHFFFAOYSA-N
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Description

5-(2-CHLOROPHENYL)-2-FURYLMETHANETHIONE: is a complex organic compound that features a combination of chlorophenyl, furyl, and phenylpiperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-CHLOROPHENYL)-2-FURYLMETHANETHIONE typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the desired thiophene derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-(2-CHLOROPHENYL)-2-FURYLMETHANETHIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Chemistry: In chemistry, 5-(2-CHLOROPHENYL)-2-FURYLMETHANETHIONE is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and protein-ligand interactions .

Medicine: In medicinal chemistry, 5-(2-CHLOROPHENYL)-2-FURYLMETHANETHIONE is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors. Its unique properties make it suitable for various applications in material science and engineering .

Mechanism of Action

The mechanism of action of 5-(2-CHLOROPHENYL)-2-FURYLMETHANETHIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 5-(2-CHLOROPHENYL)-2-FURYLMETHANETHIONE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19ClN2OS

Molecular Weight

382.9 g/mol

IUPAC Name

[5-(2-chlorophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione

InChI

InChI=1S/C21H19ClN2OS/c22-18-9-5-4-8-17(18)19-10-11-20(25-19)21(26)24-14-12-23(13-15-24)16-6-2-1-3-7-16/h1-11H,12-15H2

InChI Key

WMMKHVPBVWECLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=CC=C4Cl

Origin of Product

United States

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